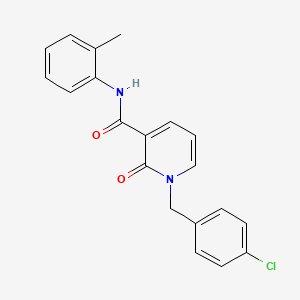

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

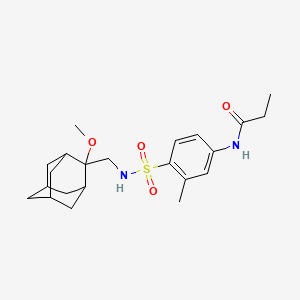

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as CBN-1, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological applications. CBN-1 belongs to the class of dihydropyridines, which are known for their calcium channel blocking properties.

Scientific Research Applications

Fungicidal Activity

The compound has been synthesized and tested for its fungicidal activity . The study found that the compound displayed excellent fungicidal activity against Rhizoctonia solani . This suggests that it could be used as a potential lead compound for the development of novel fungicides .

Structure-Activity Relationships

The compound’s structure-activity relationships have been investigated with the aim of understanding its fungicidal activity . This research could provide valuable insights into the design and synthesis of novel fungicides .

Aphicidal Activity

The compound has also shown aphicidal activity against Sitobion miscanthi . This suggests that it could be used in the development of novel aphid control agents .

Antifungal Activities

In addition to its fungicidal activity, the compound has also shown antifungal activities against Pythium aphanidermatum . This broadens its potential applications in the field of agriculture .

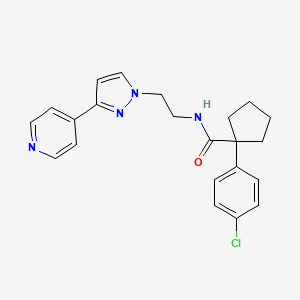

Crystal Structure Analysis

The crystal structure of the compound has been analyzed using single-crystal x-ray diffraction . This analysis provides valuable information about the compound’s molecular structure, which can be useful in the design and synthesis of similar compounds .

Bioactive Compound Synthesis

The compound has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS . This suggests that it could be used in the synthesis of other bioactive compounds .

Mechanism of Action

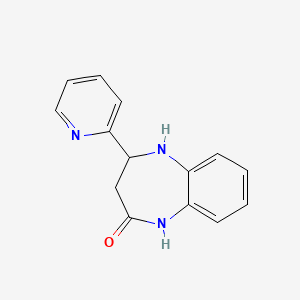

Target of Action

It’s known that benzylic halides typically react via an sn2 pathway . This suggests that the compound might interact with molecules that can undergo nucleophilic substitution reactions.

Mode of Action

The compound likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule

Biochemical Pathways

The compound’s structure suggests it could be involved in reactions at the benzylic position . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s structure suggests it could cause changes in molecules that undergo nucleophilic substitution reactions .

properties

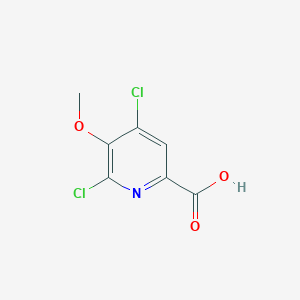

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-5-2-3-7-18(14)22-19(24)17-6-4-12-23(20(17)25)13-15-8-10-16(21)11-9-15/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLSYTYGYBPQJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)